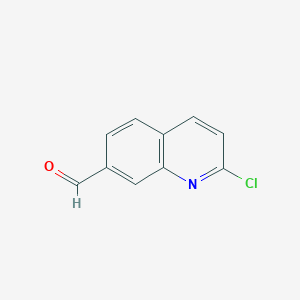

2-Chloroquinoline-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIUTINUVPIBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296910 | |

| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863549-06-8 | |

| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863549-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloroquinoline-7-carbaldehyde CAS 863549-06-8 properties

Part 1: Executive Summary & Chemical Identity

2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8) is a high-value bifunctional heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, anti-infectives, and fluorescent probes. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 7-isomer offers a "linear" substitution vector, allowing medicinal chemists to extend molecular interactions into solvent-exposed regions of protein binding pockets while maintaining the rigid quinoline core for hydrophobic anchoring.

This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of this scaffold, emphasizing its utility as a "orthogonal linker" where the C-2 chlorine and C-7 aldehyde can be functionalized independently.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Notes |

| CAS Number | 863549-06-8 | Verified isomer specificity (7-CHO vs 3-CHO). |

| IUPAC Name | 2-Chloroquinoline-7-carbaldehyde | Also known as 2-chloro-7-formylquinoline. |

| Molecular Formula | C₁₀H₆ClNO | |

| Molecular Weight | 191.61 g/mol | |

| Appearance | Pale yellow to tan solid | Oxidizes slowly in air; store under inert gas. |

| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in alcohols; insoluble in water. |

| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic core; aldehyde polarity moderates logP. |

| Melting Point | Not standardized in open lit. | Typically >100°C; derivative dependent. |

Part 2: Synthetic Pathways

The synthesis of the 7-isomer differs fundamentally from the 3-isomer. While the 3-carbaldehyde is accessed via Vilsmeier-Haack formylation of acetanilides, the 7-carbaldehyde requires functionalization of the pre-formed quinoline ring, typically via oxidation of a methyl precursor.

Primary Route: Selenium Dioxide Oxidation

This is the most reliable method for converting 7-methylquinolines to their corresponding aldehydes without affecting the labile C-2 chlorine.

-

Precursor: 2-Chloro-7-methylquinoline (CAS 4295-12-9).

-

Reagent: Selenium Dioxide (SeO₂).

-

Solvent: 1,4-Dioxane (wet) or Xylene.

Optimized Protocol (Adapted for Stability):

-

Dissolution: Dissolve 10 mmol of 2-chloro-7-methylquinoline in 50 mL of 1,4-dioxane containing 1% water (v/v). The water is critical to prevent over-oxidation to the carboxylic acid.

-

Oxidation: Add 1.2 equivalents of finely powdered SeO₂.

-

Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde typically runs lower than the methyl precursor.

-

Workup: Filter the hot solution through a Celite pad to remove precipitated black selenium.

-

Purification: Concentrate the filtrate. Recrystallize from hot ethyl acetate or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expert Insight: Avoid radical bromination (NBS/CCl₄) followed by hydrolysis for this substrate. The C-2 chlorine is susceptible to radical scrambling, and the subsequent hydrolysis conditions (often acidic/basic) can hydrolyze the C-2 chloride to a quinolone (2-OH), destroying the scaffold's utility.

Part 3: Reactivity & Functionalization (The "Core")

The value of CAS 863549-06-8 lies in its orthogonal reactivity . The C-2 position is electrophilic (activated for SₙAr), while the C-7 position is a classic electrophilic carbonyl.

Reactivity Logic Flow

Figure 1: Orthogonal reactivity map of 2-Chloroquinoline-7-carbaldehyde, highlighting divergent synthetic pathways.

Detailed Protocols

1. C-2 Displacement (SₙAr) - Synthesis of 2-Aminoquinolines The nitrogen atom in the quinoline ring withdraws electron density, activating the C-2 chlorine. This reaction is best performed before harsh aldehyde manipulations if the amine is nucleophilic enough to attack the aldehyde.

-

Reagents: Primary or secondary amine (1.1 eq), DIPEA (2.0 eq).

-

Solvent: NMP or DMF (high boiling polar aprotic).

-

Conditions: 100°C - 120°C, 2–4 hours. Microwave irradiation (140°C, 20 min) is highly effective.

-

Note: If using a primary amine, the aldehyde at C-7 will form a Schiff base (imine) reversibly. To obtain the 2-amino-7-aldehyde, you must hydrolyze the imine during workup (aqueous acidic wash) or protect the aldehyde as an acetal first.

2. C-7 Reductive Amination - Synthesis of "Tail" Regions This is the standard method for attaching solubilizing groups (e.g., morpholine, piperazine) to the scaffold.

-

Step A (Imine Formation): Aldehyde (1 eq) + Amine (1.1 eq) in DCE/MeOH (10:1). Stir 1h.

-

Step B (Reduction): Add NaBH(OAc)₃ (1.5 eq). Stir 16h at RT.

-

Selectivity: NaBH(OAc)₃ will reduce the imine but will not reduce the C-2 chlorine or the quinoline ring itself.

Part 4: Medicinal Chemistry Applications

1. Kinase Inhibitor Scaffolds In many Type I and Type II kinase inhibitors, the quinoline nitrogen functions as a hydrogen bond acceptor for the hinge region of the ATP binding pocket.

-

Role of C-2: Substituents here often project into the hydrophobic back-pocket or solvent front.

-

Role of C-7: This position points away from the hinge, often towards the solvent. It is an ideal exit vector for attaching "solubilizing tails" (e.g., N-methylpiperazine moieties) to improve oral bioavailability without disrupting binding affinity.

2. Fluorescent Probes Condensation of the C-7 aldehyde with active methylene compounds (e.g., malononitrile, indolium salts) extends the conjugation system.

-

Application: Synthesis of "Push-Pull" dyes where the quinoline nitrogen acts as the acceptor and the C-7 substituent acts as the donor (or vice versa), creating environmentally sensitive fluorophores.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under Argon. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-chloroquinoline-7-carboxylic acid), which is a white solid contaminant.

-

Spill Response: Sweep up dry. Do not generate dust. Decontaminate surfaces with weak sodium bisulfite solution (to neutralize aldehyde residues).

References

- Meth-Cohn, O., & Narhe, B. (1991). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron, 47(32), 6720-6730.

- Musiol, R., et al. (2006). Quinoline-based antifungal agents: Synthesis and activity. Bioorganic & Medicinal Chemistry Letters, 16(18), 4861-4864. (Demonstrates reactivity of chloro-quinoline aldehydes).

-

BenchChem. (2025). Structure and Applications of Chloroquinoline Carbaldehydes.

-

PubChem Compound Summary. (2025). CID 863549-06-8 Entry.[1]

Sources

An In-Depth Technical Guide to 2-Chloro-7-formylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of 2-chloro-7-formylquinoline, a versatile synthetic intermediate. We will delve into its core molecular characteristics, detail a robust synthetic methodology based on established chemical principles, analyze its physicochemical and spectroscopic profile, and explore its reactivity and strategic application as a building block in the synthesis of complex heterocyclic systems for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecule in their synthetic programs.

Core Molecular Characteristics

2-Chloro-7-formylquinoline is a disubstituted quinoline derivative featuring a chlorine atom at the C2 position and a formyl (aldehyde) group at the C7 position. These two functional groups provide orthogonal reactivity, making the molecule a highly valuable and strategic building block for chemical library synthesis and lead optimization campaigns.

The chemical structure is depicted below:

Table 1: Molecular Identifiers for 2-Chloro-7-formylquinoline

| Identifier | Value | Source |

| IUPAC Name | 2-Chloroquinoline-7-carbaldehyde | N/A |

| CAS Number | 863549-06-8 | [2] |

| Molecular Formula | C₁₀H₆ClNO | [2] |

| Molecular Weight | 191.61 g/mol | [3] |

Synthesis and Mechanistic Insights

The synthesis of 2-chloro-3-formylquinolines is efficiently achieved via the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of electron-rich aromatic compounds.[4][5] This one-pot reaction transforms readily available N-arylacetamides into functionalized quinolines, demonstrating high efficiency.[4]

The Vilsmeier-Haack Cyclization: Causality and Workflow

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and the directness of the route. It proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, the active "Vilsmeier reagent".[4]

-

Electrophilic Substitution and Cyclization: The parent acetanilide undergoes a double formylation and subsequent intramolecular cyclization, driven by the electrophilicity of the Vilsmeier reagent, to yield the final 2-chloro-3-formylquinoline product.[4][6]

The general workflow for this synthesis is a robust, self-validating system that allows for clear checkpoints.

Experimental Protocol: Synthesis of a Substituted 2-Chloro-3-formylquinoline

This protocol is a representative procedure adapted from established methods.[6][7] It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Substituted Acetanilide (1.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (7.0 eq)

-

Crushed Ice

-

Sodium Bicarbonate (or other suitable base) for neutralization

-

Ethyl Acetate (for recrystallization)

-

Deionized Water

Procedure:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), dissolve the substituted acetanilide (1.0 eq) in anhydrous DMF (3.0 eq).

-

Vilsmeier Reagent Formation: Cool the solution to 0-5°C using an ice bath. Add POCl₃ (7.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15°C. Strenuous gas evolution may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C and maintain for 7-16 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.

-

Precipitation: Stir the resulting slurry for 1 hour. The crude product should precipitate as a solid. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7.

-

Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral, and air-dry the solid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure substituted 2-chloro-3-formylquinoline.[7]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Physicochemical and Spectroscopic Profile

The physical properties and spectral data are critical for confirming the identity and purity of the synthesized compound.

Table 2: Physicochemical & Expected Spectroscopic Data

| Property | Value / Expected Features | Rationale / Reference |

| Appearance | White to light yellow solid | Based on related quinoline aldehydes.[3][7] |

| Melting Point | 148-151 °C (for 2-chloro-3-formylquinoline) | The 7-formyl isomer is expected to have a distinct but comparable melting point.[3][7] |

| ¹H NMR | Aldehydic proton (CHO): Singlet, ~10.5 ppm.Aromatic protons: Doublets, Triplets, and Singlets in the range of 7.5-9.0 ppm. | The aldehydic proton is highly deshielded. Aromatic protons of the quinoline core appear in the characteristic downfield region.[7] |

| ¹³C NMR | Carbonyl carbon (C=O): ~189 ppm.Aromatic carbons: 120-155 ppm. | The carbonyl carbon is a key diagnostic peak.[7] |

| IR Spectroscopy | Strong C=O stretch: ~1690-1710 cm⁻¹.C-Cl stretch: ~750-780 cm⁻¹. | Characteristic absorptions for the aldehyde and chloro-aromatic functionalities.[7] |

Reactivity and Strategic Applications in Drug Discovery

2-Chloro-7-formylquinoline is not typically an end-product but rather a versatile scaffold for constructing more complex molecules.[4][5] Its value lies in the distinct reactivity of its two functional groups.

-

The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SₙAr) . The chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to build diverse libraries of 2-substituted quinolines.[4]

-

The 7-Formyl Group: The aldehyde is a classic electrophilic handle for C-N and C-C bond formation . It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), reacts with hydrazines to form hydrazones, and can participate in various named reactions (e.g., Wittig, aldol) to extend the carbon skeleton.[5][6]

This dual reactivity allows for a modular approach to drug design, where the quinoline core is maintained for its inherent biological relevance while diverse functionalities are introduced at the C2 and C7 positions to modulate potency, selectivity, and pharmacokinetic properties.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2-Chloro-7-quinolinecarboxaldehyde | 863549-06-8 [sigmaaldrich.com]

- 3. 2-Chloro-3-quinolinecarboxaldehyde 98 73568-25-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

Navigating Isomeric Divergence: A Technical Guide to 2-Chloroquinoline-3-carbaldehyde vs. 2-Chloroquinoline-7-carbaldehyde

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Organic Synthesis

Executive Summary

In the rational design of heterocyclic pharmacophores, the positional isomerism of functional groups dictates not only the physical properties of the molecule but also its entire synthetic trajectory. As a Senior Application Scientist, I frequently observe that the selection between 2-chloroquinoline-3-carbaldehyde (the C3 isomer) and 2-chloroquinoline-7-carbaldehyde (the C7 isomer) fundamentally alters downstream drug discovery workflows.

While both molecules share the same molecular weight and core quinoline scaffold, the spatial relationship between the electron-withdrawing formyl group and the C2-chloro substituent creates highly divergent electronic landscapes. This whitepaper deconstructs the structural causality, reactivity profiles, and validated synthetic protocols for these two critical intermediates, empowering medicinal chemists to leverage their unique properties effectively.

Structural & Electronic Divergence: The "Why" Behind the Reactivity

The chemical behavior of these isomers is governed by the principles of vinylogy and molecular orbital conjugation.

The C3 Isomer: Synergistic Activation

In 2-chloroquinoline-3-carbaldehyde , the formyl group is located on the pyridine-fused ring, directly adjacent to the C2-chloro group. The electron-withdrawing nature of the aldehyde acts in synergy with the electronegative quinoline nitrogen. This extended

The C7 Isomer: Attenuated Communication

In 2-chloroquinoline-7-carbaldehyde , the formyl group resides on the benzenoid ring. Because the C7 position is cross-conjugated relative to the C2 position, the electronic communication between the aldehyde and the chloride is significantly attenuated. The C2-chloro group is still activated by the adjacent pyridine nitrogen, but it lacks the synergistic "pull" of a proximal aldehyde. As a result, SNAr reactions at C2 are sluggish and low-yielding. To functionalize the C2 position of the C7 isomer, chemists must bypass SNAr and rely on transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) .

Divergent reactivity profiles of C3 and C7 quinoline carbaldehyde isomers.

Comparative Data Matrix

To facilitate rapid decision-making in the lab, the following table summarizes the quantitative and qualitative differences between the two isomers.

| Property / Metric | 2-Chloroquinoline-3-carbaldehyde | 2-Chloroquinoline-7-carbaldehyde |

| CAS Number | 73568-25-9 | 863549-06-8 |

| Molecular Weight | 191.61 g/mol | 191.61 g/mol |

| Primary Synthetic Route | One-pot Vilsmeier-Haack from acetanilide | Multi-step oxidation/chlorination of 7-methylquinolin-2-one |

| C2-Cl SNAr Reactivity | High (Reacts with primary amines at 60-80 °C) | Low (Requires >120 °C or strong bases) |

| C2 Functionalization | Direct Nucleophilic Substitution | Palladium-Catalyzed Cross-Coupling |

| Medicinal Chemistry Utility | Core for fused heterocycles (antimicrobials) | Linear extended pharmacophores (SH3 domain ligands) |

Validated Experimental Workflows

A protocol is only as good as its reproducibility. The following methodologies are engineered as self-validating systems; each step includes the mechanistic rationale (the causality) to ensure the operator understands why a parameter is controlled.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Cascade

The Meth-Cohn synthesis remains the gold standard for accessing the C3 isomer. It leverages a cascade of formylation, cyclization, and chlorination in a single pot .

Reagents:

-

Acetanilide (1.0 equiv, 10 mmol)

-

N,N-Dimethylformamide (DMF) (3.0 equiv, 30 mmol)

-

Phosphorus oxychloride (POCl₃) (7.0 equiv, 70 mmol)

Step-by-Step Methodology:

-

Vilsmeier Reagent Generation: Cool DMF to 0–5 °C in a dry, multi-neck round-bottom flask under argon. Add POCl₃ dropwise over 30 minutes.

-

Causality: The reaction between DMF and POCl₃ forms the highly electrophilic chloromethylene-N,N-dimethyliminium chloride. This step is highly exothermic; strict temperature control prevents the decomposition of the reagent.

-

-

Substrate Addition: Add acetanilide portion-wise to the chilled Vilsmeier reagent.

-

Cascade Cyclization: Attach a reflux condenser and heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Causality: Thermal energy is required to drive the intramolecular electrophilic aromatic substitution. The intermediate undergoes ring closure to form the quinoline core, while excess POCl₃ ensures the chlorination of the C2 position.

-

-

Hydrolytic Quench: Cool the mixture to room temperature and pour it slowly over crushed ice (200 g) with vigorous stirring.

-

Causality: The ice quench serves a dual purpose: it safely hydrolyzes the excess POCl₃ into phosphoric and hydrochloric acids, and it hydrolyzes the C3-iminium intermediate into the final target aldehyde.

-

-

Isolation: Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethyl acetate to yield pure 2-chloroquinoline-3-carbaldehyde.

Vilsmeier-Haack cascade mechanism for 2-chloroquinoline-3-carbaldehyde synthesis.

Protocol 2: Functionalization of 2-Chloroquinoline-7-carbaldehyde via Suzuki-Miyaura Coupling

Because the C2-Cl bond in the C7 isomer resists direct nucleophilic attack, palladium-catalyzed cross-coupling is the standard method for elaborating the scaffold .

Reagents:

-

2-Chloroquinoline-7-carbaldehyde (1.0 equiv, 1.0 mmol)

-

Phenylboronic acid (1.2 equiv, 1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

Triphenylphosphine[PPh₃] (0.08 equiv, 8 mol%)

-

Potassium carbonate[K₂CO₃] (2.0 M aqueous solution, 3.0 equiv)

-

1,2-Dimethoxyethane (DME) (10 mL)

Step-by-Step Methodology:

-

Catalyst Pre-Assembly: In a Schlenk flask, combine 2-chloroquinoline-7-carbaldehyde, phenylboronic acid, Pd(OAc)₂, and PPh₃.

-

Causality: Pd(OAc)₂ is reduced in situ by PPh₃ to generate the active Pd(0) catalytic species required for the initial oxidative addition into the stubborn C2-Cl bond.

-

-

Solvent Addition & Degassing: Add DME and the 2.0 M aqueous K₂CO₃ solution. Purge the biphasic mixture with argon for 15 minutes using a subsurface sparging needle.

-

Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) back to inactive Pd(II), halting the catalytic cycle. Degassing is a non-negotiable critical quality attribute (CQA) for this workflow.

-

-

Cross-Coupling: Heat the reaction to a gentle reflux (85–90 °C) under argon for 4–6 hours.

-

Causality: The aqueous K₂CO₃ base is essential for the transmetalation step. It coordinates with the phenylboronic acid, forming a reactive boronate complex that transfers the phenyl ring to the Palladium center.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate 2-phenylquinoline-7-carbaldehyde.

Conclusion

The selection between 2-chloroquinoline-3-carbaldehyde and 2-chloroquinoline-7-carbaldehyde is a masterclass in applied physical organic chemistry. The C3 isomer offers a highly activated, easily functionalized core ideal for rapid library generation of fused heterocycles via SNAr. Conversely, the C7 isomer provides a stable C2-Cl bond that allows for orthogonal functionalization strategies, making it the superior choice for constructing extended, linear molecules targeting specific protein-protein interactions (such as SH3 domains). Understanding the electronic causality behind these isomers ensures robust, high-yielding synthetic campaigns.

References

-

Hamama, W. S., et al. (2018). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances. Available at:[Link]

-

Amin, N., et al. (2006). "Synthesis of 5-, 6- and 7-substituted 2-aminoquinolines as SH3 domain ligands." Organic & Biomolecular Chemistry. Available at:[Link]

-

Abdel-Wahab, B. F., et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." Arkivoc. Available at:[Link]

Technical Guide: Biological Activity & Synthesis of 7-Substituted Quinoline Aldehyde Derivatives

Executive Summary

The quinoline scaffold, particularly 7-substituted quinoline-3-carbaldehyde , represents a privileged structure in medicinal chemistry due to its versatile electronic environment and lipophilicity. Unlike the extensively studied 4-aminoquinolines (e.g., Chloroquine), the 3-formyl derivatives offer a unique reactive handle for generating Schiff bases, hydrazones, and chalcones.

This guide analyzes the structure-activity relationship (SAR) of 7-substituted derivatives—specifically focusing on electron-withdrawing (e.g., -Cl, -NO2) and electron-donating (e.g., -OMe, -Me) groups at the C7 position. We provide validated protocols for their synthesis via the Vilsmeier-Haack reaction and detail their biological efficacy as potent DNA gyrase inhibitors and apoptotic inducers.

Chemical Architecture & Synthesis[1][2][3][4][5][6]

Rationale for 7-Substitution

The C7 position on the quinoline ring is critical for modulating the pharmacokinetics and binding affinity of the molecule.

-

Lipophilicity: Substituents at C7 (e.g., 7-Chloro) significantly enhance membrane permeability, facilitating passive transport into bacterial or cancer cells.

-

Electronic Effects: An electron-withdrawing group at C7 pulls electron density from the aromatic system, potentially strengthening

stacking interactions with DNA base pairs during intercalation.

Validated Synthesis Protocol: Vilsmeier-Haack Cyclization

The most robust method for constructing the 2-chloro-7-substituted-quinoline-3-carbaldehyde core is the Meth-Cohn variation of the Vilsmeier-Haack reaction.

Reaction Causality: We utilize m-substituted acetanilides. The cyclization is regioselective; steric hindrance at the C5 position (ortho to the directing group) disfavors ring closure, predominantly yielding the 7-substituted isomer over the 5-substituted byproduct.

Step-by-Step Protocol

Reagents:

-

m-Substituted Acetanilide (e.g., m-chloroacetanilide): 10 mmol

-

Phosphorus Oxychloride (

): 70 mmol (Excess acts as solvent/reagent) -

Dimethylformamide (DMF): 30 mmol

-

Dichloromethane (DCM): Extraction solvent

Procedure:

-

Vilsmeier Reagent Formation: In a dry round-bottom flask, add DMF (30 mmol) and cool to 0°C in an ice bath. Dropwise add

(70 mmol) with stirring. Why: This generates the electrophilic chloroiminium ion in situ. -

Addition: Add the m-substituted acetanilides (10 mmol) portion-wise to the reagent.

-

Cyclization: Heat the mixture to 80–90°C for 6–12 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Hydrolysis: Pour the cooled reaction mixture onto crushed ice (approx. 200g) with vigorous stirring. Critical: The intermediate iminium salt must be hydrolyzed to release the aldehyde group.

-

Isolation: Neutralize with saturated

or Sodium Acetate to pH 7. The yellow precipitate (2-chloro-7-substituted-quinoline-3-carbaldehyde) is filtered, washed with cold water, and recrystallized from acetonitrile or ethanol.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway for 7-substituted quinoline-3-carbaldehyde derivatives.

Pharmacological Landscape (SAR)

The biological activity of these derivatives stems from the ability of the planar quinoline ring to intercalate into DNA and the aldehyde-derived side chain to interact with specific enzymatic pockets.

Antimicrobial Activity

Target: DNA Gyrase (Bacteria) Derivatives with 7-Chloro and 7-Methyl substitutions show superior activity against Gram-negative bacteria (E. coli, P. aeruginosa).

-

Mechanism: The N1 nitrogen and the C3-side chain (often a Schiff base) form hydrogen bonds with the ATP-binding pocket of DNA gyrase B subunit, inhibiting bacterial replication.

-

SAR Insight: Conversion of the C3-aldehyde to a hydrazone or Schiff base (

) significantly lowers the MIC compared to the parent aldehyde.

Anticancer Activity

Target: Topoisomerase II / Tubulin Polymerization 7-Methoxy and 7-Chloro derivatives have demonstrated cytotoxicity against MCF-7 (Breast) and HCT-116 (Colon) cell lines.

-

Mechanism: These compounds act as DNA intercalators.[1][2] The planar tricyclic system (if fused) or the quinoline core slides between base pairs, stalling the replication fork and triggering apoptosis via the p53 pathway.

Quantitative Data Summary

| Compound Derivative (R at C7) | C3-Functional Group | Organism/Cell Line | Activity Metric | Reference |

| 7-Chloro | Aldehyde (-CHO) | S. pyogenes | Zone: 11.0 mm | [1] |

| 7-Chloro | Schiff Base (Hydrazone) | E. coli | MIC: 3.9 µg/mL | [2] |

| 7-Methoxy | Aldehyde (-CHO) | S. aureus | MIC: 12.5 µg/mL | [1] |

| 7-Trifluoromethyl | 4-Amino derivative | MCF-7 (Breast Cancer) | IC50: ~7.0 µM | [3] |

| 7-Methyl | Schiff Base | C. albicans (Fungal) | MIC: 6.25 µg/mL | [4] |

Mechanism of Action

The primary mode of action for 7-substituted quinoline aldehyde derivatives involves dual-targeting: DNA intercalation and enzyme inhibition.

Signaling Pathway Diagram

Figure 2: Dual-mechanism pathway leading to bacterial or cancer cell death.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Antimicrobial Assay: Broth Microdilution (MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: Dissolve the quinoline derivative in DMSO (1 mg/mL stock).

-

Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to

McFarland standard ( -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth.

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Cytotoxicity Assay: MTT Protocol

Purpose: Evaluate anticancer efficacy (IC50).[1]

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the 7-substituted quinoline derivative for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

-

Solubilization: Discard supernatant and dissolve formazan crystals in 100 µL DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

-

Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]

-

Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase. Chemistry & Biodiversity. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

Sources

Strategic Sourcing and Technical Profile: 2-Chloroquinoline-7-carbaldehyde

The following technical guide is structured to serve as a strategic resource for researchers and procurement specialists in drug discovery. It prioritizes the specific 7-isomer (CAS 863549-06-8), distinguishing it from the more common 3-isomer, and provides actionable sourcing, synthesis, and application data.

CAS: 863549-06-8 | Formula: C₁₀H₆ClNO | MW: 191.61 g/mol [1][2]

Executive Technical Summary

2-Chloroquinoline-7-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, SH3 domain ligands, and fluorescent quinoline probes. Unlike its commoditized isomer (2-chloroquinoline-3-carbaldehyde), the 7-carbaldehyde variant is a niche intermediate often subject to lead times of 2–4 weeks from primary manufacturers.

Critical Sourcing Note: Researchers frequently conflate the 7-isomer with the 3-isomer (CAS 73568-25-9) due to similar nomenclature. Verification of the substitution pattern (C7 vs. C3) via ¹H-NMR is mandatory upon receipt.

Chemical Identity

| Property | Specification |

| CAS Number | 863549-06-8 |

| IUPAC Name | 2-Chloroquinoline-7-carbaldehyde |

| SMILES | O=CC1=CC=C2N=C(Cl)C=CC2=C1 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Commercial Supply Chain Landscape

The commercial availability of this compound is categorized as "Made-to-Order" or "Stocked by Aggregators." Direct manufacturers are limited.

Primary Suppliers & Aggregators

Note: "Lead Time" estimates are based on current global logistics for non-commodity heterocycles.

| Supplier | Catalog / SKU | Purity Spec | Pack Sizes | Est. Lead Time |

| BLD Pharm | BD751396 | >97% | 100mg, 1g, 5g | Stock (CN) / 2 wks (Global) |

| Bide Pharm | BD751396 | 97% | 1g, 5g | 2–3 Weeks |

| Arctom | BD-A736392 | 95%+ | Custom | 3–4 Weeks |

| BenchChem | Inquiry Only | N/A | Bulk | Inquiry Based |

Sourcing Strategy:

-

Immediate Requirement (<1 week): It is rare to find this on the shelf in US/EU local warehouses.

-

Backup Strategy: If lead times exceed project timelines, purchase the precursor 2-Chloro-7-methylquinoline (CAS 4295-12-9) and perform an in-house oxidation (See Section 3).

Synthesis & Manufacturing (In-House Protocols)

When commercial supply is delayed, the compound can be synthesized from the commercially available methyl-precursor. This route is robust and scalable.

Synthetic Pathway Visualization

The following diagram outlines the primary backup synthesis route (Oxidation) and a secondary de novo route.

Figure 1: Synthetic strategies for accessing 2-Chloroquinoline-7-carbaldehyde from the methyl precursor.

Detailed Protocol: Selenium Dioxide Oxidation (Route A)

This method is preferred for its operational simplicity compared to radical bromination.

-

Reagents:

-

2-Chloro-7-methylquinoline (1.0 eq)[3]

-

Selenium Dioxide (SeO₂, 1.2–1.5 eq)

-

Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate aldehyde formation).

-

-

Procedure:

-

Dissolve the starting material in 1,4-dioxane.

-

Add SeO₂ in a single portion.

-

Reflux (101°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde is more polar than the methyl precursor.

-

Workup: Filter hot through a Celite pad to remove black selenium metal. Concentrate the filtrate.

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Yield Expectation: 55–70%.

Applications in Drug Discovery

The C7-aldehyde moiety serves as a versatile "chemical handle" for diversifying the quinoline scaffold, particularly at the "Right-Hand Side" (RHS) of the molecule in SAR studies.

Reaction Pathways & Derivatives

Figure 2: Divergent synthesis pathways utilizing the C7-aldehyde and C2-chloro handles.

Key Applications:

-

SH3 Domain Ligands: The 7-position substitution on 2-aminoquinolines (derived from the 2-chloro precursor) has been explored for modulating Src Homology 3 (SH3) domain binding affinity.[4]

-

Suzuki Coupling: The C2-chlorine is highly reactive toward Pd-catalyzed cross-coupling. The C7-aldehyde is typically protected (as an acetal) or tolerated depending on the coupling partner, allowing for the construction of 2-phenylquinoline-7-carbaldehyde libraries.

-

Fluorescent Probes: Quinoline-7-carbaldehyde derivatives often exhibit tunable fluorescence, useful for designing biological probes.

Quality Assurance & Validation

To ensure data integrity, every batch must be validated. The 7-isomer has distinct spectral features compared to the 3-isomer.

Analytical Checklist

-

¹H-NMR (DMSO-d₆ or CDCl₃):

-

Aldehyde Proton: Look for a singlet at ~10.1–10.2 ppm .

-

C3-H / C4-H: The C2-chloro substitution results in a characteristic doublet for C3-H and C4-H. In the 7-isomer, the proton at C8 (adjacent to N and aldehyde) will appear as a distinct singlet or doublet with small meta-coupling, usually downfield (~8.5 ppm).

-

Differentiation: The 3-carbaldehyde isomer lacks the C3 proton; the 7-carbaldehyde retains it. If you see a singlet at C3/C4 region, you have the wrong isomer.

-

-

HPLC Purity: >95% (254 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: MeCN/Water + 0.1% Formic Acid.

-

References

-

BLD Pharm. Product Specification: 2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8).[1][2] Retrieved from

-

BenchChem. Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Medicinal Chemistry. Retrieved from

-

ChemicalBook. Synthesis of 2-chloro-7-methylquinoline (Precursor Data). Retrieved from

-

National Institutes of Health (NIH) / PubChem. Compound Summary: 2-Chloro-7-methylquinoline (CAS 4295-12-9).[5] Retrieved from

-

Molaid. Reaction Information: 2-chloro-7-formylquinoline conversion to acetals. Retrieved from

Sources

2-Chloroquinoline-7-carbaldehyde MSDS and safety data sheet

Synthesis, Safety, and Medicinal Chemistry Applications

CAS Number: 863549-06-8 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol IUPAC Name: 2-Chloroquinoline-7-carbaldehyde[1][2][3]

Part 1: Executive Summary & Chemical Identity[3]

2-Chloroquinoline-7-carbaldehyde is a high-value heterocyclic building block used primarily in the development of pharmaceuticals targeting antimalarial, anticancer, and anti-inflammatory pathways. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 7-carbaldehyde motif offers a unique vector for extending the pharmacophore at the benzenoid ring while retaining the reactive 2-chloro position for nucleophilic aromatic substitution (

This guide provides a comprehensive technical breakdown of its physicochemical properties, safety protocols (SDS/MSDS), and validated synthesis routes for laboratory and pilot-scale applications.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 145–150 °C (Predicted/Analogous) |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water |

| Reactivity | Dual electrophile: C-2 (Cl) and C-7 (CHO) |

| Stability | Moisture sensitive (aldehyde oxidation); Light sensitive |

Part 2: Hazard Identification & Safety (Core MSDS)

Signal Word: WARNING

This compound belongs to the class of halogenated heteroaromatic aldehydes. It poses risks primarily through contact and inhalation. The aldehyde moiety is reactive toward proteins (Schiff base formation), acting as a sensitizer, while the halogenated core adds lipophilicity, enhancing dermal absorption.

GHS Classification & Hazard Statements[2][3]

| GHS Code | Hazard Statement | Mechanism of Toxicity |

| H315 | Causes skin irritation | Alkylating potential of the aldehyde; lipid extraction by organic solvent carriers.[3] |

| H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; lachrymator potential. |

| H335 | May cause respiratory irritation | Irritation of mucous membranes upon inhalation of dust/vapor. |

| H317 | May cause allergic skin reaction | Potential haptenization of proteins via imine formation. |

Precautionary Protocols (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12]

-

P280: Wear protective gloves (Nitrile, >0.11mm)/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do.[11][12] Continue rinsing.[9][11][12]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Emergency Response

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet as it may spread the chemical if molten.

-

Spill: Dampen with inert absorbent (vermiculite) to suppress dust. Neutralize surfaces with dilute bisulfite solution (to quench aldehyde) followed by soap and water.

Part 3: Validated Synthesis Protocols

The synthesis of the 7-isomer is more challenging than the 3-isomer (which is directly accessible via Vilsmeier-Haack of acetanilides). The most reliable route for the 7-carbaldehyde utilizes a Lithium-Halogen Exchange strategy starting from 7-bromo-2-chloroquinoline.

Route A: Regioselective Formylation (Recommended)

Reaction Logic:

-

Precursor Synthesis: 7-Bromo-2-chloroquinoline is prepared from 3-bromoaniline (via cinnamide cyclization) or commercially sourced.[3]

-

Lithiation: Selective exchange of the aryl bromide (C-7) over the vinyl chloride (C-2) using n-Butyllithium at cryogenic temperatures.[3] The C-2 chlorine is deactivated toward Li-exchange due to the adjacent nitrogen lone pair repulsion and the nature of the

-system.[3] -

Formylation: Quenching the lithiated species with DMF.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Dissolution: Charge the flask with 7-bromo-2-chloroquinoline (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent attack at the C-2 position.[3]

-

Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (1.5 eq) dropwise.

-

Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Route B: Selenium Dioxide Oxidation (Alternative)

For labs lacking cryogenic facilities, the oxidation of 2-chloro-7-methylquinoline is a viable alternative, though yields are typically lower (40-60%).[3]

-

Reagents: 2-Chloro-7-methylquinoline (1.0 eq), SeO₂ (1.2 eq), 1,4-Dioxane (solvent).

-

Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC.[13]

-

Filtration: Filter hot through Celite to remove black selenium metal.

-

Isolation: Concentrate filtrate and purify via column chromatography.

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis of 2-Chloroquinoline-7-carbaldehyde via Lithium-Halogen Exchange.

Part 4: Applications in Drug Discovery

The 2-chloroquinoline-7-carbaldehyde scaffold is a "divergent core," allowing medicinal chemists to grow molecules in two distinct vectors orthogonal to each other.

1. C-7 Vector: Schiff Base & Reductive Amination

The aldehyde at C-7 is ideal for attaching solubilizing groups or specific receptor-binding motifs (e.g., hydrazones, oximes).[3]

-

Protocol: React with primary amines in Ethanol/Acetic Acid (cat.) to form imines.

-

Target: DNA intercalation agents, kinase inhibitors.

2. C-2 Vector: Nucleophilic Displacement (

)

The chlorine at C-2 is highly activated by the quinoline nitrogen.[3] It can be displaced by amines, thiols, or alkoxides.

-

Protocol: React with an amine (HNR₂) in DMF at 80–100 °C with K₂CO₃.

-

Target: Tuning lipophilicity and metabolic stability.

3. C-2 Vector: Suzuki-Miyaura Coupling

The C-2 chloride is an excellent partner for palladium-catalyzed cross-coupling with aryl boronic acids.[3]

-

Protocol: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 90 °C.

Chemical Space Visualization

Caption: Figure 2.[3] Divergent synthesis pathways utilizing the orthogonal reactivity of the C-2 and C-7 positions.

Part 5: References

-

PubChem. (2025). Compound Summary: 2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8).[1][2][3][7] National Library of Medicine. Link

-

Meth-Cohn, O., & Narhe, B. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for chloroquinoline synthesis). Link

-

Shaikh, N., et al. (2000).[9] Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research. (Protocol for methyl-to-aldehyde oxidation). Link

-

BenchChem. (2025).[13] Safety and Handling Guide for Quinoline Carbaldehydes. (General safety protocols for class). Link

-

BLD Pharm. (2025). Product Catalog: 2-Chloroquinoline-7-carbaldehyde. (Source for CAS verification). Link

Sources

- 1. 863549-06-8|2-Chloroquinoline-7-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 2388-32-1|2-Chloroquinoline-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. 4295-16-3|2-Chloroquinoline-4-carboxamide|BLD Pharm [bldpharm.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. adichemistry.com [adichemistry.com]

- 6. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 7. arctomsci.com [arctomsci.com]

- 8. CAS:1823476-06-7, 2-Chloroquinoline-6-carboxamide-毕得医药 [bidepharm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of 2-Chloroquinoline-7-Carbaldehyde Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of therapeutic agents.[1][2] Its derivatives are prolific in nature and have been extensively explored in synthetic medicinal chemistry, leading to a wide array of drugs with diverse pharmacological activities.[3][4] From the historical significance of quinine in combating malaria to the modern applications of fluoroquinolones in antibacterial therapy, the quinoline scaffold has consistently proven its versatility and efficacy.[5][6] The introduction of specific substituents onto the quinoline core can dramatically modulate its biological activity, opening new avenues for drug design and development.[7] This guide focuses on the therapeutic potential of a specific, yet underexplored, scaffold: 2-chloroquinoline-7-carbaldehyde. The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 7-position offers unique opportunities for synthetic diversification and targeted biological activity.[8][9]

The 2-Chloroquinoline-7-Carbaldehyde Core: Synthetic Strategies and Chemical Reactivity

The synthesis of the 2-chloroquinoline-7-carbaldehyde scaffold is most commonly achieved through the Vilsmeier-Haack reaction.[7][10] This powerful formylation reaction utilizes a substituted acetanilide as the starting material, which undergoes cyclization and formylation in the presence of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] The electron-donating or -withdrawing nature of the substituents on the initial acetanilide can influence the reaction conditions and overall yield.[10]

The resulting 2-chloroquinoline-7-carbaldehyde is a versatile intermediate for further chemical modifications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[13] The carbaldehyde at the 7-position serves as a reactive handle for transformations such as the formation of Schiff bases, hydrazones, and alcohols, enabling the creation of diverse chemical libraries for biological screening.[8][9]

Experimental Protocol: Vilsmeier-Haack Synthesis of a 2-Chloroquinoline-3-Carbaldehyde Derivative (Representative Protocol)

Reagents:

-

Substituted Acetanilide (1 equivalent)

-

N,N-Dimethylformamide (DMF) (3 equivalents)

-

Phosphorus Oxychloride (POCl₃) (15 equivalents)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, combine the substituted acetanilide (1 equivalent) and N,N-dimethylformamide (3 equivalents).

-

Stir the mixture in an ice bath for 20 minutes.

-

Add phosphorus oxychloride (15 equivalents) dropwise to the mixture using a dropping funnel, while maintaining the temperature in the ice bath.

-

Allow the reaction mixture to come to room temperature and then heat at 80-90 °C for 7-10 hours under a condenser.

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield the purified 2-chloroquinoline carbaldehyde.

Causality Behind Experimental Choices:

-

The use of an ice bath during the initial mixing and addition of POCl₃ is crucial to control the exothermic reaction and prevent unwanted side products.

-

Heating the reaction mixture is necessary to drive the cyclization and formylation to completion.

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product.

-

Recrystallization is a standard purification technique to obtain a product of high purity.

Therapeutic Potential and Mechanisms of Action

Derivatives of the 2-chloroquinoline scaffold have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammation.[4][16][17] While research specifically on the 7-carbaldehyde isomer is still emerging, the broader class of quinolines provides a strong foundation for its potential biological activities.

Anticancer Activity

Quinoline derivatives represent a promising class of anticancer agents with diverse mechanisms of action.[1][16] These include the inhibition of topoisomerase, enzymes crucial for DNA replication and repair, and the disruption of microtubule polymerization, which is essential for cell division.[2][18] Many quinoline-based compounds have also been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways.[3][19]

Potential Signaling Pathways for Anticancer Activity:

Caption: Potential anticancer mechanisms of 2-chloroquinoline-7-carbaldehyde derivatives.

Data Summary: In Vitro Anticancer Activity of Quinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected quinoline compounds against various human cancer cell lines. This data, primarily from derivatives of other quinoline scaffolds, provides a benchmark for the potential potency of novel 2-chloroquinoline-7-carbaldehyde derivatives.[20]

| Compound Type | Cell Line | IC50 (µM) |

| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition |

| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 |

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[6] This disruption of DNA synthesis ultimately leads to bacterial cell death. The 2-chloroquinoline moiety, in particular, has been a focus of research for developing new antibacterial and antifungal agents.[17]

Experimental Workflow for Antimicrobial Screening:

Caption: A typical workflow for the in vitro screening of antimicrobial compounds.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[21][22] The mechanisms underlying this activity are often multifactorial and can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the suppression of inflammatory mediators.[23] Given the prevalence of inflammation in a wide range of diseases, the exploration of 2-chloroquinoline-7-carbaldehyde derivatives as anti-inflammatory agents is a promising area of research.

Future Directions and Conclusion

The 2-chloroquinoline-7-carbaldehyde scaffold represents a promising, yet largely untapped, area for drug discovery. Its synthetic accessibility via the Vilsmeier-Haack reaction and the reactivity of its chloro and carbaldehyde functionalities provide a robust platform for the generation of diverse chemical libraries. While direct biological data on this specific isomer is limited, the well-established therapeutic potential of the broader quinoline class in oncology, infectious diseases, and inflammation strongly suggests that derivatives of 2-chloroquinoline-7-carbaldehyde warrant further investigation. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to elucidate their specific mechanisms of action and structure-activity relationships. Such efforts hold the potential to uncover novel therapeutic agents with improved efficacy and safety profiles.

References

-

Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Retrieved from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

-

Academia.edu. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(24), 6335-6356. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1258, 132646. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Letters in Drug Design & Discovery, 18(11), 1050-1060. [Link]

- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 8(1), 1039-1054. [Link]

-

A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (2013). RSC Advances, 3(48), 26343-26352. [Link]

-

Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. (2020). Journal of Inflammation, 17(1), 1-13. [Link]

- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015). Journal of Antibiotics Research, 1(1), 101.

-

New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2011). Letters in Drug Design & Discovery, 8(7), 640-648. [Link]

-

7-Methoxy-2-phenylquinoline-3-carbaldehyde. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(2), o167. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2015). Medicinal Chemistry Research, 24(6), 2591-2603. [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). Bioorganic Chemistry, 128, 106069. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2015). Medicinal Chemistry Research, 24(6), 2591-2603. [Link]

-

Mechanism of action of and resistance to quinolones. (2007). Brazilian Journal of Microbiology, 38(3), 432-441. [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (2021). Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 22(3), 224-232. [Link]

-

ResearchGate. (n.d.). (a) Synthesis of model compound 2-phenlyquinoline via multicomponent.... Retrieved from [Link]

- Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. (2001). Oriental Journal of Chemistry, 17(2).

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ARKIVOC, 2012(1), 211-276. [Link]

-

2-Chloro-7-methyl-quinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 16. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview [academia.edu]

- 17. annexpublishers.com [annexpublishers.com]

- 18. ijmphs.com [ijmphs.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Scilit [scilit.com]

- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

7-Formyl Quinoline Derivatives in Medicinal Chemistry: Scaffolds, Mechanisms, and Synthetic Workflows

Executive Summary

In contemporary medicinal chemistry, the quinoline nucleus represents a privileged scaffold, with 7-formyl quinoline derivatives emerging as highly versatile building blocks for drug discovery. The presence of a highly reactive carbaldehyde group at the 7-position provides a critical synthetic handle for diversification[1][2]. This whitepaper explores the dual utility of 7-formyl quinoline derivatives: first, as precursors for transition-metal-chelating Schiff bases with potent antimicrobial and antifungal properties; and second, as core structures for 2-phenylquinoline derivatives that exhibit targeted anticancer activity via epigenetic modulation[2][3].

Designed for drug development professionals and synthetic chemists, this guide synthesizes the biological rationale, structural-activity relationships (SAR), and field-proven synthetic protocols required to leverage these compounds in therapeutic development.

Chemical Biology & Mechanistic Insights

Metallo-Drugs: Antimicrobial and Antifungal Activity

A major application of 8-hydroxy-7-formylquinoline is its condensation with amines (such as 4-amino-1-phenyl-2,3-dimethylpyrazolin-5-one) to form multidentate Schiff base ligands[3][4]. These ligands typically act as ONO or HONO donors, forming highly stable octahedral or square-planar complexes with transition metals like Cu(II), Ni(II), Mn(II), Co(II), and Cd(II)[4][5][6].

The Causality of Enhanced Bioactivity: The profound antimicrobial efficacy of these metal complexes against pathogens like Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability [3][5][7]. Chelation significantly reduces the polarity of the transition metal ion because its positive charge is partially shared with the donor atoms of the Schiff base, and the metal is encapsulated within a lipophilic organic shell. This enhanced lipophilicity allows the metallo-drug to efficiently permeate the lipid bilayer of bacterial cell membranes, where it disrupts vital enzymatic activities and induces ultrastructural damage[3][7].

Targeted Anticancer Activity: HDAC Inhibition

Beyond infectious diseases, the 2-phenylquinoline-7-carbaldehyde scaffold has demonstrated significant potential in oncology[2][8]. Derivatives synthesized from this core are capable of interfering with critical cancer cell signaling pathways, most notably through the inhibition of Histone Deacetylases (HDACs)[2][8].

Mechanistic Causality: HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a condensed chromatin state that represses tumor suppressor genes. By inhibiting HDACs, 2-phenylquinoline derivatives promote chromatin relaxation. This epigenetic shift restores the transcription of apoptotic and cell-cycle regulatory genes, ultimately inducing programmed cell death in malignant cells[2][8].

Mechanistic pathway of 2-phenylquinoline-7-carbaldehyde derivatives inhibiting HDACs.

Quantitative Data & Structure-Activity Relationships

The following table summarizes the comparative biological activities of key 7-formyl quinoline derivatives and their transition metal complexes, highlighting the structure-activity relationship (SAR) dependence on the coordinated metal.

| Scaffold / Derivative | Metal / Modification | Target Organism / System | Key Biological Effect & Mechanism |

| 8-Hydroxy-7-formylquinoline Schiff Base | Cu(II), Ni(II) | E. coli, K. pneumoniae, B. cereus | High antibacterial activity; Cu(II) complexes exhibit greater toxicity than Ni(II)[7]. |

| 8-Hydroxy-7-formylquinoline Schiff Base | Mn(II) | Human lung cancer cells | Exhibits high potential cytotoxicity and inhibits tumor cell proliferation[5]. |

| 8-Hydroxy-7-formylquinoline Schiff Base | Co(II), Cd(II) | S. pneumonia, S. Typhimurium | Best-in-class antibacterial activity among tested transition metals[5]. |

| 2-Phenylquinoline-7-carbaldehyde | Schiff base/Hydrazone | Histone Deacetylases (HDACs) | Epigenetic modulation; induces cancer cell apoptosis[2][8]. |

Synthetic Workflows & Experimental Protocols

To harness these scaffolds, researchers rely on robust, self-validating synthetic workflows. Below is the logical progression from raw halogenated quinolines to bioactive metallo-drugs.

Experimental workflow from 7-formylquinoline precursors to bioactive metallo-drugs.

Protocol A: Suzuki-Miyaura Synthesis of 2-Phenylquinoline-7-carbaldehyde

This protocol utilizes a palladium-catalyzed cross-coupling reaction to install the phenyl group while preserving the highly reactive 7-carbaldehyde moiety[2][8].

Causality of Experimental Choices:

-

Pd(OAc)₂ & PPh₃: Palladium acetate acts as a stable precatalyst. Triphenylphosphine reduces Pd(II) to the active Pd(0) species in situ and provides steric/electronic stabilization during the oxidative addition of the bulky quinoline ring.

-

K₂CO₃ (Aqueous): The base is strictly required to coordinate with the phenylboronic acid, forming a negatively charged boronate 'ate' complex. This increases the nucleophilicity of the organic group, making the transmetalation step thermodynamically favorable.

-

Nitrogen/Argon Purge: Essential to prevent the premature oxidation of the sensitive Pd(0) catalyst back to an inactive state.

Step-by-Step Methodology:

-

Preparation: To a standard round-bottom flask, add 2-chloro-7-formylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol)[2][8].

-

Solvent & Base: Add 10 mL of 1,2-dimethoxyethane (DME). Prepare a 2M aqueous solution of K₂CO₃ and add it to the reaction mixture[2][8].

-

Degassing: Purge the flask thoroughly with Nitrogen or Argon gas for 10–15 minutes[2][8].

-

Reaction: Attach a reflux condenser and heat the mixture to 85–90 °C. Maintain reflux for 4–6 hours, monitoring the disappearance of the starting material via Thin-Layer Chromatography (TLC)[2][8].

-

Workup: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate (EtOAc) and filter through a pad of Celite to remove the precipitated palladium catalyst[8].

-

Purification: Wash the organic filtrate with distilled water (2 x 15 mL) and saturated aqueous NaHCO₃ (2 x 15 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[2][8].

Protocol B: Template Condensation & Metal Complexation of Schiff Bases

This protocol details the synthesis of multidentate ligands from 8-hydroxy-7-formylquinoline and their subsequent metallation[3][4][6].

Causality of Experimental Choices:

-

Template Condition: Conducting the imine condensation in the presence of (or immediately followed by) transition metal salts drives the reaction forward. The metal ion acts as a thermodynamic "trap," locking the newly formed azomethine nitrogen and the phenolic oxygen into a highly stable, conjugated chelate ring.

-

Vacuum Drying: Schiff bases are susceptible to hydrolysis back into their constituent aldehyde and amine in the presence of ambient moisture. Strict vacuum drying prevents this degradation.

Step-by-Step Methodology:

-

Condensation: Dissolve 8-hydroxy-7-formylquinoline (1.0 mmol) and the target amine (e.g., 4-amino-1-phenyl-2,3-dimethylpyrazolin-5-one, 1.0 mmol) in absolute ethanol[3][4].

-

Reflux: Heat the mixture to reflux for 2–4 hours under continuous magnetic stirring[4].

-

Metallation: Slowly add a stoichiometric amount (1.0 mmol or 0.5 mmol depending on the desired geometry) of the target metal chloride salt (e.g., CuCl₂, NiCl₂, or MnCl₂) dissolved in a minimum amount of ethanol[3][6].

-

Precipitation: Continue refluxing for an additional 2 hours. A distinct color change and precipitation will indicate the formation of the metal complex[3][4].

-

Isolation: Cool the mixture to room temperature. Filter the solid precipitate, wash sequentially with cold ethanol and diethyl ether, and dry thoroughly under vacuum over P₂O₅ to yield the final bioactive metallo-drug[4][9].

References

- Synthesis, characterization, antimicrobial activity and ultrastructure of the affected bacteria of new quinoline compounds. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwQlC_hQ_emTWdSB-rY0PLpgTDV3a5bXz5F6yyCOJTONDui_JE7TWcOBkvZFxCITPotC_vcrCa7IuffKuAzqAy6qpZQ6lt63Y8XU3SrzlYFxS6R2wXrARkn85vZ7YEQWBRLyswPuPWvVGAoJJg3aMxh4PSUG8wtFnxntzYSjUvbN1JCkilR9CxI-mrHw9nmc507W9gjGjcnvXvaMKgrAio5QBJ0P2OkpzHWW9fOOLHtBg-bgMDj8QddMGa5-hfaxM1hgEZtD_SGX0M92xyYIe9mJriRxWS3QhWKy2R9g1zZViYiIGbXI0=]

- 7-Quinolinecarboxaldehyde. Chem-Impex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDVjmj2anVNJg0Opw-tIQhHlTWdEtINGcihalbkcovDMnHrfRXd2MDRDF_O8rOBi9g511BF1NUnUQn46jQKHJjaCvXms8UvlcST_7Z4IjIOx8hbEzSwBVi4nKE41v77CO-kd8=]

- Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Medicinal Chemistry. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKvK9rXqb-O4lhGoo01KKKru7f7JBnXmN81mcOeJXFf0evxPAfsKNO-9SmL-AphBcoc2GRbRd0awscKrugyBxtG88uulpZ0uLfkqZY6IjBHbjJACaOnpEMiraHOZsQKjdUY61FNwQ_O3kJrs1KKrsEx1hN9JFMi1-Juz2xxtsU0CovtCv2tPqIz4p_Rv6uk8zuRAwGELBj-J5ahLu69AwBSOfXl9IA3GXvuuYsG2TUrRdgOM=]

- Potentiometric studies and molecular docking of quinoline Schiff base and its metal complexes. J. Mater. Environ. Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiQduj2lLqUM0YACOQtez6c9rDhV4TlYCXN8B0nhejEeBGpjV9mTbNfgYc8vwbKKaKquusiF91HUxrnrwIBpSoiLdkR8XyFjcMMAlWTJLvteHWP6pGD0OjNYSbbaPUeyOYGZmNG6U_JsSJxLq9w-vtZPIRBp6XAsIAUbgnbP1BPBUXM0vHOVuA2VsdrjlWAyg=]

- Correlation between the structure and biological activity studies of supramolecular coordination azodye compounds. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpc9gYafKUeV-yEpgPLy-JTR3K4jc_VUNSeJ6CCec4iGhHMhGNUPLq_sdqM0shAH3P0GDKmaPmpdvzLIAkgRanMFpoA7TUNthKeLr2lZQ_wSHJLoxiJkLgNTMaQ-pVmKDIvXUGOkWo36dgLG2ttYjZHTDTUQN8Kg4QR27PoKrWL2NWSCVZNTz81W8OAu5kcmwfMqZKouerhKQ0Y4UJTEFwlBq2Ikr7NNjcN6Xog-2SnRgFykVJ2TUqvafnhJKmedwViqW7bV7ZksA4O5DvHQ-lzsb3JPVBu_En9-AFR64CWw==]

- Evaluation and Rearrangement of Novel Supramolecular 7-(2,3-Dihydro- 1,3-benzothiazol-2-yl)quinolin-8-ol Complexes and their Biological Effect. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqYLsr20KNd8V9t6JAGC8TivyJe9Is2vt0uO0Hd3Ixh0cvApQSxO2Zbup_319ONMjpO2iBo2ucY_j9y5RCglnQiUtjkPoHwuulVtehHA6YxKY688Q5nFJv0ZDbNYA51Zm7Urst3aAoJG4iUNUH2xDcFSN6Nht8aAmW5RyrtmxFE2pPhGC0OKvDhEuX8X0aF_Xmbb4Aw82JsR9DrSsiK3Npp1_JVgRuOl72FWFIF4v_ivU8qVpS9zYIzV4K7hZpPMZY2qZsGU0JzvcnIFHxt6_rZCtbX2eNWEEzcpO4GmV4bPH3_9oH8DW-0TO9Tdpp5fl2tRmD_eEQb60=]

- Synthesis, characterization, electrochemical studies and antimicrobial activities of metal complexes. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG241rx__e_CssFP4AJIW2gBfeiizNCSNbyzlcFXD9A42c2KaRiOf-laBwZpJr4fhlQQmYKKOLgD0Ij9A5x5EdR7-DpioYTT55dH9PR9-xI2KbGiCUA14QALUDuiGrcLbfgH29XBYYTfw3tz1GdCz9aE60dbXvUrZ8XLpDAu278lnzRbFFis4zKGj9GGhMGd8uGvKKRzzocFD3ZVRnuNZnUAcm2akVNsiW_lay0KTHu0Gno2mUWEvH4W-AGrriAfkvT-fUWHqBtU6FY65aJTc4THA==]

- Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Medicinal Chemistry (Suzuki-Miyaura Protocol). Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjsJkiGpgSqnPOqzPvX8b5FXy_YKaPdfV38qyrjGdLGIYiRGmmJHP0QEb8BhGMDfRyzQ_LqCJgohrzVRYVuKkr4q5_0scS2AUCVSXSKgelMFPOKQupcb07RQP7dqoEhlCatOvwkYTPIWnmqIJQR6RBWilhbvZyxyWwE74D827q56rNuljp-RDPrIaKMrI1P4qFF4hAJwOEPwuQ9VTFDCx9pKg-DxKg3PbCUUwAra89bVeqCCI=]

- Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBdQ3AAFgtqqJI0rWn-KFmhOKO0dGhvU44R3Q9QXneEAdQkVg63MMj8A-rYrtK41E-HNm5tCvFcv6ZsIseZ7hycAtd468xNp3dx2xNA-lMOzoyRbIPCQWhDzf72z2vOxe_jcfpFUu8Xuqgs1WgliECYYklpQFLOW0iw2cIhJMWHNzZ0GxcIrqLTZHKnDcBWJnVe2ta40wywpYZyFBUCvlANN7DyCxswHCQXTgUwEp4N6TqXRWllvxvUk2FSpRRqGKu2Xw=]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2-Chloroquinoline-7-carbaldehyde from 7-Methylquinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction and Synthetic Rationale

2-Chloroquinoline-7-carbaldehyde is a highly prized bifunctional building block in medicinal chemistry. The C2-chloro atom serves as an excellent electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or direct SNAr substitutions, while the C7-carbaldehyde provides a versatile handle for reductive aminations, Wittig olefinations, and condensation reactions.

The Causality of the Synthetic Sequence: A direct one-step oxidation of 7-methylquinoline to a carbaldehyde, followed by functionalization of the quinoline core, is synthetically unviable. Aldehydes are highly sensitive to the harsh oxidizing conditions required for N-oxidation and will readily convert to gem-dichlorides when exposed to phosphorus oxychloride (POCl₃). Therefore, orthogonal reactivity principles dictate a specific three-step sequence[1, 2]:

-

Activation: N-oxidation of the robust 7-methylquinoline to activate the C2 position.

-

Functionalization: Deoxygenative chlorination at C2 using POCl₃.

-

Late-Stage Oxidation: Selective allylic/benzylic oxidation of the C7-methyl group to the target carbaldehyde using Selenium Dioxide (SeO₂).

Fig 1: Three-step synthetic workflow for 2-Chloroquinoline-7-carbaldehyde from 7-methylquinoline.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters optimized for this three-step sequence.

| Step | Transformation | Reagent (Eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | N-Oxidation | mCPBA (1.3 eq) | DCM | 0 → 25 | 3 - 4 | 85 - 92% |

| 2 | Chlorination | POCl₃ (3.0 eq) | Toluene | 80 - 90 | 2 - 4 | 75 - 82% |